Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C14H15FN2O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a cyano group (–CN) and a fluorine atom (–F) attached to the piperidine ring. This compound is often used as a building block in organic synthesis and has applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate typically involves the reaction of 4-cyano-3-fluoropiperidine with benzyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficient production and high yield .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and fluorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-cyano-3-chloropiperidine-1-carboxylate
- Benzyl 4-cyano-3-bromopiperidine-1-carboxylate
- Benzyl 4-cyano-3-iodopiperidine-1-carboxylate
Uniqueness
Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it more suitable for certain applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H15FN2O2 |
---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
benzyl 4-cyano-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C14H15FN2O2/c15-13-9-17(7-6-12(13)8-16)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-7,9-10H2 |
InChI Key |
NCHVAHMCEGHKKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1C#N)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.